molecular formula C9H9F4N B2478173 (r)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine CAS No. 1079656-75-9

(r)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine

Cat. No. B2478173
CAS RN: 1079656-75-9
M. Wt: 207.172
InChI Key: JGOIWTAAYYAMKP-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine, also known as (R)-FTCE, is a synthetic compound with a range of potential applications in laboratory research and scientific studies. It is a fluorinated phenyl ring with an ethanamine side chain and has been studied for its biochemical and physiological effects. This compound has been found to have properties that make it useful for a variety of laboratory experiments and research studies.

Scientific Research Applications

Synthesis, Structural Characterization, and Activity

A variety of substituted phenyl amides and ureas based on (R)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine were synthesized, providing compounds with confirmed structures and significant antimicrobial, antifungal, and enzyme inhibition activities. These compounds demonstrated comparable or better activity than some medicinal standards in preliminary bioassays, indicating potential pharmaceutical applications (Pejchal et al., 2015), (Pejchal et al., 2011).

Efficient Synthesis of Pharmaceutical Intermediates

Innovative methods for synthesizing key chiral intermediates using bi-enzyme cascade systems have been developed. For instance, the efficient synthesis of (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine as a key chiral intermediate in selective tetrodotoxin-sensitive blockers was accomplished with high efficiency, providing valuable insights into the biosynthesis of chiral amines (Lu et al., 2022).

Role in Asymmetric Synthesis and Catalysis

The compound has been implicated in the synthesis of pharmaceutical antagonists and other key compounds, with a focus on achieving high stereochemical purity and efficiency. For example, it played a crucial role in the stereoselective synthesis of the NK(1) receptor antagonist Aprepitant (Brands et al., 2003).

Chemical Properties and Applications

Synthesis of Novel Compounds

The compound has been used in the synthesis of novel substances with potential applications in materials science, showcasing its versatility in different chemical reactions and material synthesis (Vaid et al., 2012), (Zissimou et al., 2017), (Chen et al., 2019).

Advanced Material Development

The compound has contributed to the development of advanced materials, such as novel poly(arylene ether)s and polyimides with high thermal stability and excellent physical properties, highlighting its importance in material chemistry and engineering (Salunke et al., 2007), (Tao et al., 2014), (Yin et al., 2005).

properties

IUPAC Name

(1R)-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F4N/c1-5(14)6-2-3-7(8(10)4-6)9(11,12)13/h2-5H,14H2,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOIWTAAYYAMKP-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)C(F)(F)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)C(F)(F)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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